![molecular formula C17H19N5O2S B6439510 7-methoxy-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2548986-87-2](/img/structure/B6439510.png)
7-methoxy-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Description
The compound “7-methoxy-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one” is a derivative of 1,3,4-thiadiazole . These molecules are synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The targeted 1,3,4-thiadiazole derivatives are prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of these compounds is characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods . DFT calculations (b3lyp/6-311++G (d,p)) are performed to investigate the structures’ geometry and physiochemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows signals corresponding to different functional groups . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been studied for their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, and antisarcoptic activities .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives interact with various biological targets to exert their effects . The interaction with these targets leads to changes in cellular processes, which can result in the observed biological activities.
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can interact with various biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can lead to changes in cellular processes and functions.
Pharmacokinetics
The physiochemical properties of 1,3,4-thiadiazole derivatives have been investigated using dft calculations . These properties can impact the bioavailability of the compound.
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have shown antimicrobial activity against various strains of bacteria .
properties
IUPAC Name |
7-methoxy-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-24-13-2-3-14-15(8-13)18-10-22(16(14)23)9-12-4-6-21(7-5-12)17-20-19-11-25-17/h2-3,8,10-12H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJUBYLYSKXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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